molecular formula C14H17FO B13330464 4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol CAS No. 60526-68-3

4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol

Cat. No.: B13330464
CAS No.: 60526-68-3
M. Wt: 220.28 g/mol
InChI Key: RSHGDKUFIXNRAQ-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol is a chemical compound with the molecular formula C14H17FO. It is a bicyclic alcohol with a fluorophenyl group attached to the fourth position of the bicyclo[2.2.2]octane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various receptors and enzymes, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

60526-68-3

Molecular Formula

C14H17FO

Molecular Weight

220.28 g/mol

IUPAC Name

4-(4-fluorophenyl)bicyclo[2.2.2]octan-1-ol

InChI

InChI=1S/C14H17FO/c15-12-3-1-11(2-4-12)13-5-8-14(16,9-6-13)10-7-13/h1-4,16H,5-10H2

InChI Key

RSHGDKUFIXNRAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)C3=CC=C(C=C3)F)O

Origin of Product

United States

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